N,N-Diethyl-1-naphthamide

Description

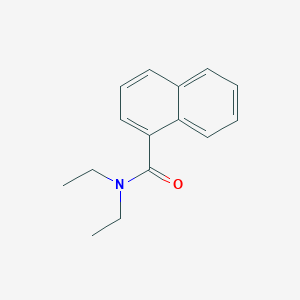

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOIQCLRXFNYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969765 | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-10-4 | |

| Record name | 1-Naphthamide,N-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N,N-Diethyl-1-naphthamide

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-1-naphthamide

Introduction

This compound is a disubstituted amide derivative of 1-naphthoic acid. As a member of the naphthalenecarboxamide family, its molecular architecture, characterized by a rigid bicyclic aromatic naphthyl group and a flexible diethylamide moiety, imparts a unique combination of properties. This guide offers a comprehensive exploration of the core physicochemical characteristics of this compound, providing researchers, scientists, and drug development professionals with the foundational data and experimental methodologies crucial for its application and further investigation.

Molecular Structure and Core Properties

The structural and physical constants of this compound are fundamental to understanding its behavior in various chemical and biological systems.

Caption: Chemical Structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇NO | [1][2] |

| Molecular Weight | 227.31 g/mol | [1][2] |

| CAS Number | 5454-10-4 | [1][2] |

| Appearance | Yellow to pale yellow oil | [1][3] |

| Boiling Point | 158-160 °C at 0.4 Torr | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3][4] |

| pKa | The amide group is generally non-basic. | [5] |

| LogP (Octanol/Water) | Estimated to be > 3 due to its aromatic and aliphatic character. | [6] |

Experimental Determination of Physicochemical Properties

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity.[7] For high-boiling point compounds like this compound, determination under reduced pressure is often necessary to prevent thermal decomposition.

Experimental Protocol: Boiling Point Determination via Thiele Tube

This method is suitable for small sample volumes.

-

Sample Preparation: Fill a small test tube to about half-full with this compound. Insert a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing high-boiling point oil, ensuring the sample is immersed.

-

Observation: Gently heat the side arm of the Thiele tube. Observe for a continuous stream of bubbles emerging from the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard pressure, a nomograph can be used to correct the observed boiling point.

Caption: Workflow for Boiling Point Determination.

Solubility Analysis

Solubility is a key parameter, especially in drug development, as it influences bioavailability and formulation. This compound's solubility is dictated by the interplay between its polar amide group and its nonpolar naphthyl and ethyl substituents.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to characterizing a compound's solubility in various solvents.[8][9]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane).

-

Sample Preparation: In a series of small test tubes, add approximately 20-30 mg of this compound to each.

-

Solvent Addition: Add 1 mL of a chosen solvent to a test tube.

-

Mixing: Vigorously shake or vortex the tube for 10-20 seconds.

-

Observation: Observe whether the compound dissolves completely. If it does, it is considered "soluble." If not, it is "insoluble" or "partially soluble."[9]

-

pH Effects: For aqueous solutions, testing in dilute acid (5% HCl) and base (5% NaOH) can indicate the presence of basic or acidic functional groups that can form more soluble salts.[8][10]

Caption: A Decision Tree for Qualitative Solubility Testing.

Acidity and Basicity (pKa)

The nitrogen atom in an amide has a lone pair of electrons, but due to resonance with the adjacent carbonyl group, this lone pair is delocalized, rendering the amide group essentially non-basic under normal physiological conditions.[5] Protonation can occur under strongly acidic conditions, and the pKa of the corresponding conjugate acid is typically very low (around -0.4 for a simple amide), indicating that the protonated form is a strong acid.[5]

Experimental Approach: pKa Determination

Given the very low basicity, direct titration in water is not feasible. Spectrophotometric methods are often employed for compounds with chromophores near the ionizable group.

-

UV-Vis Spectra: Obtain the UV-Vis absorption spectrum of this compound in a series of buffers with varying, highly acidic pH values.

-

Spectral Shifts: Ionization of the amide (protonation) will likely cause a shift in the absorption spectrum.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery. A higher LogP value indicates greater lipid solubility.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Prepare a solution of this compound in either water-saturated octanol or octanol-saturated water.

-

Partitioning: Mix the prepared solution with an equal volume of the other phase (either octanol-saturated water or water-saturated octanol) in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Properties

Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in this compound.

-

UV-Visible Spectroscopy: The naphthalene ring system is a strong chromophore. This compound is expected to exhibit strong absorbance in the UV region, characteristic of aromatic systems.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the range of 1630-1680 cm⁻¹. Other significant peaks will include C-H stretching from the aromatic and aliphatic portions of the molecule.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, typically in the downfield region (δ 7-8.5 ppm). The ethyl groups will exhibit a quartet and a triplet due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the ethyl groups.[13]

-

References

- University of Colorado Boulder. (n.d.). The Determination of Melting Points.

- Hoffman Fine Chemicals. (n.d.). CAS 5454-10-4 | this compound.

- University of Calgary. (n.d.). Melting point determination.

- Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.

- Westlab Canada. (2023). Measuring the Melting Point.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Kennesaw State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (2021). experiment (1) determination of melting points.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?

- University of Sydney. (2023). Solubility of Organic Compounds.

- Shanghai Richem Co., Ltd. (n.d.). This compound.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ChemicalBook. (n.d.). This compound.

- Smolecule. (n.d.). 1-Naphthamide.

- PubChem. (n.d.). N,N-dimethyl-1-naphthylamine.

- PubChem. (n.d.). N,N-Diethyl-alpha-naphthylamine.

- SpectraBase. (n.d.). N,N-DIMETHYL-1-NAPHTHAMIDE.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). N,N-Dimethyl-1-naphthylamine.

- Wikipedia. (n.d.). N,N-Dimethyl-1-naphthylamine.

- Unknown. (n.d.). Acid-base properties of amides.

- BIOSYNCE. (2026). What is the solubility of 1-Naphthamide Cas 2243-81-4 in organic solvents?

- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.

- PubChem. (n.d.). n,n-Diisopropyl-1-naphthamide.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- ACS Publications. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.

- Pearson. (n.d.). Explain why the α-hydrogen of an N,N-disubstituted amide is....

- ChemSynthesis. (2025). N,N-dimethyl-N'-naphthalen-1-ylmethanimidamide.

- Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides.

- Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups.

- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- ChemicalBook. (n.d.). 74474-31-0(N,N-DIETHYL-N'-1-NAPHTHYLETHYLENEDIAMINE OXALATE).

- Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.

- PubChem. (n.d.). N,N-Diethylacetamide.

- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).

- Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test.

- Scribd. (n.d.). Lab 9 Estimation of Amide Groups in The Given Organic Compound.

- PubChemLite. (n.d.). N-(2,6-diethylphenyl)-1-naphthamide (C21H21NO).

- Cheméo. (n.d.). 1-Naphthamide (CAS 2243-81-4).

- PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA.

- SIELC Technologies. (2018). N,N-Diethylbenzamide.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. scbt.com [scbt.com]

- 3. N,N-Diethyl-1-naphthamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. This compound [chemicalbook.com]

- 5. Acid-base properties of amides [qorganica.es]

- 6. n,n-Diisopropyl-1-naphthamide | C17H21NO | CID 279116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. savemyexams.com [savemyexams.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijmrpsjournal.com [ijmrpsjournal.com]

- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 13. dev.spectrabase.com [dev.spectrabase.com]

Quantum Chemical Calculations for N,N-Diethyl-1-naphthamide: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Drug Discovery

In the modern drug development landscape, the integration of computational chemistry has become indispensable. Quantum chemical calculations, in particular, offer a powerful lens to scrutinize molecular properties at the electronic level, providing insights that can significantly accelerate the drug discovery pipeline. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of how quantum chemical calculations can be strategically applied to N,N-Diethyl-1-naphthamide. While this molecule is a known insect repellent, its scaffold presents an interesting starting point for medicinal chemistry explorations. Our focus here is not just on the "how-to" but on the "why," elucidating the causal links between computational choices and their practical implications in understanding molecular behavior and potential therapeutic applications.

Introduction to this compound and the Imperative for Quantum Chemical Scrutiny

This compound, with the chemical formula C15H17NO, is an aromatic amide characterized by a naphthalene ring system linked to a diethylamide group.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is paramount for exploring its potential as a scaffold in drug design. Quantum chemical calculations provide a robust framework for elucidating these properties, offering a predictive power that can guide synthetic efforts and biological evaluations. Such in-silico studies are crucial for understanding the structure-activity relationship (SAR) and for the rational design of new chemical entities.[4][5]

This guide will walk through a comprehensive quantum chemical analysis of this compound, from initial geometry optimization to the exploration of its electronic and spectroscopic properties. We will leverage Density Functional Theory (DFT), a widely used and reliable method for such investigations.[6][7][8]

The Computational Gauntlet: A Validated Workflow for this compound

Our approach is grounded in a self-validating system of protocols, ensuring that the generated data is both accurate and reproducible. The following workflow is designed to provide a holistic understanding of the molecule's quantum chemical landscape.

Caption: A validated workflow for the quantum chemical analysis of this compound.

Step 1: Initial Molecular Structure Generation

The first step is to generate a 3D structure of this compound. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or GaussView. The initial structure should be a reasonable guess of the molecule's conformation.

Step 2: Geometry Optimization - Finding the Most Stable Conformation

The "Why": The geometry of a molecule dictates its properties. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation. This is a critical step, as all subsequent calculations will be based on this optimized structure.

Protocol:

-

Select a Computational Method: We will employ Density Functional Theory (DFT) with the B3LYP functional. B3LYP is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[7][9]

-

Choose a Basis Set: A Pople-style basis set, 6-311G(d,p), is a suitable choice for this system. This basis set provides a good description of the electronic structure and includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Perform the Optimization: The optimization calculation is run using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The software will iteratively adjust the atomic coordinates until a minimum on the potential energy surface is located.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-C (naphthalene) | ~1.38 - 1.42 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C(naphthyl)-C-N-C(ethyl) | Varies with conformation |

Note: These are expected values based on typical bond lengths and angles for similar aromatic amides. Actual calculated values would be populated upon completion of the computation.

Step 3: Vibrational Frequency Analysis - Confirming a True Minimum

The "Why": A stationary point found during geometry optimization could be a minimum or a saddle point (a transition state). A vibrational frequency analysis is essential to confirm that the optimized structure is a true minimum on the potential energy surface. All calculated frequencies for a minimum energy structure will be real (positive). The presence of imaginary frequencies indicates a transition state.

Protocol:

-

Perform Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)).

-

Analyze the Output: Check the output for the number of imaginary frequencies. For a stable molecule, there should be zero imaginary frequencies.

-

Simulate the IR Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

Caption: Workflow for confirming a minimum energy structure through vibrational analysis.

Delving Deeper: Electronic Properties and Reactivity

With a validated molecular structure, we can now explore the electronic properties that govern the reactivity and potential biological activity of this compound.

Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity

The "Why": The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

Protocol:

-

Extract HOMO and LUMO energies: These energies are obtained from the output of the geometry optimization calculation.

-

Visualize the Orbitals: The 3D distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule that are most likely to participate in electron donation and acceptance.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (B3LYP/6-311G(d,p)) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

Note: These are estimated values. The actual values will depend on the final optimized geometry.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

The "Why": The MEP map is a powerful tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. It provides a color-coded map of the electrostatic potential on the electron density surface.

Protocol:

-

Calculate the MEP: This is typically done as a post-processing step after the geometry optimization.

-

Visualize the MEP Surface: The surface is colored according to the electrostatic potential. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, we would expect the oxygen atom of the carbonyl group to be a region of high negative potential (red), making it a likely site for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the naphthalene ring would likely exhibit positive potential (blue).

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

The "Why": NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can reveal information about hyperconjugative interactions, charge transfer, and the nature of chemical bonds, which are crucial for understanding the molecule's stability and reactivity.

Protocol:

-

Perform NBO Analysis: This is another post-processing step that can be requested in most quantum chemistry software packages.

-

Analyze the Output: The output will provide information on the natural atomic charges, the hybridization of orbitals, and the stabilization energies associated with donor-acceptor interactions.

Conclusion: From In-Silico Insights to Actionable Drug Discovery Strategies

The quantum chemical calculations outlined in this guide provide a comprehensive framework for characterizing this compound at the molecular level. The insights gained from these calculations, including the optimized geometry, electronic properties, and reactivity descriptors, can be invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating calculated properties with experimentally observed biological activities.

-

Rational Drug Design: Guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

-

Understanding Metabolic Fate: Predicting sites of metabolic transformation.

-

Interpreting Spectroscopic Data: Validating experimental IR and NMR spectra.

By embracing a computationally-driven approach, researchers and drug development professionals can make more informed decisions, ultimately accelerating the journey from a promising scaffold to a clinically viable drug candidate.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

-

Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]

-

Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6848, N,N-dimethyl-1-naphthylamine. Retrieved from [Link][10]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link][2]

-

ACS Publications. (2023). DFT Study on the Mechanism of the Palladium-Catalyzed [3 + 2] Annulation of Aromatic Amides with Maleimides via Benzylic and meta-C–H Bond Activation: Role of the External Ligand Ac-Gly-OH. The Journal of Organic Chemistry. [Link][6]

-

MDPI. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules. [Link][7]

-

Dalton Transactions. (2021). Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. Dalton Transactions. [Link][8]

-

MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules. [Link][5]

-

PubMed. (2019). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Anticancer Agents in Medicinal Chemistry. [Link][4]

Sources

- 1. This compound [chemicalbook.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. scbt.com [scbt.com]

- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations [mdpi.com]

- 8. Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Thermal Stability of N,N-Diethyl-1-naphthamide

Introduction: The Criticality of Thermal Stability in Compound Viability

This compound is a substituted amide derivative of naphthalene, a molecule of interest in various chemical and pharmaceutical research fields. The journey of a chemical entity from synthesis to application is fraught with challenges, chief among them being its intrinsic stability. Thermal stability, in particular, is not merely a measure of a compound's resistance to heat; it is a critical determinant of its entire lifecycle. It dictates viable synthesis and purification temperatures, informs appropriate storage conditions, predicts shelf-life, and critically, ensures the safety and efficacy of the final product by preventing the formation of potentially toxic degradants.[1][2]

This guide provides a comprehensive framework for the rigorous evaluation of the thermal stability of this compound. We will move beyond rote procedural descriptions to explore the underlying principles of thermal analysis, the causal logic behind experimental design, and the practical interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust and scientifically sound understanding of how to characterize and control the thermal behavior of this and similar molecules.

Physicochemical Profile of this compound

A foundational understanding of a molecule's basic properties is the first step in any analytical endeavor. The following table summarizes the key physicochemical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 5454-10-4 | [3][4][5] |

| Molecular Formula | C₁₅H₁₇NO | [3][4][5] |

| Molecular Weight | 227.31 g/mol | [3][4] |

| Physical State | Liquid (Yellow to pale yellow oil) | [3] |

| Boiling Point | 158-160 °C at 0.4 Torr | [3] |

| Storage Condition | Sealed in dry, Room temperature | [3] |

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is essential for a complete thermal stability profile. We will detail two primary thermo-analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by forced degradation studies for a comprehensive understanding of degradation pathways.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the temperature at which a material begins to decompose.[6][7] For amides and other organic molecules, this mass loss corresponds to the volatilization of the parent compound or the evolution of gaseous degradation products.[8][9]

Experimental Protocol: TGA of this compound

Objective: To determine the onset temperature of decomposition and the temperature ranges of significant mass loss events.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum TGA pan.

-

Rationale: This sample size is large enough to be representative while small enough to minimize thermal gradients within the sample, ensuring uniform heating.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run.

-

Rationale: An inert nitrogen atmosphere is crucial to prevent oxidative degradation, allowing for the study of purely thermal decomposition pathways.[10]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Rationale: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates offer better resolution of complex events.[11]

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.

-

Record temperatures at which 5% (T₅%) and 10% (T₁₀%) mass loss occurs, which are common metrics for thermal stability.

-

Differential Scanning Calorimetry (DSC): Monitoring Energy Changes

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is invaluable for identifying melting points, phase transitions, and, critically, the exothermic (heat-releasing) or endothermic (heat-absorbing) nature of decomposition. A sharp, significant exotherm is a red flag for a potentially hazardous, runaway decomposition reaction.[14]

Experimental Protocol: DSC of this compound

Objective: To identify the melting point and characterize the thermodynamics of any thermal events, particularly decomposition exotherms.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Rationale: Hermetically sealed pans are essential for volatile liquids to prevent mass loss due to evaporation before decomposition, which would confound the heat flow signal.[14]

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Rationale: The inert atmosphere serves the same purpose as in TGA: to isolate thermal events from oxidative ones.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Rationale: A 10 °C/min heating rate is a standard starting point. Slower rates can improve the resolution of thermal events but may decrease the peak height (sensitivity).[15]

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks, which may correspond to melting or boiling.

-

Identify exothermic peaks, which indicate decomposition. Note the onset temperature, peak maximum temperature (Tpeak), and the integrated area of the peak (enthalpy, ΔH in J/g).[16]

-

Forced Degradation: Simulating Stress to Unveil Pathways

While TGA and DSC identify when a compound decomposes, forced degradation (or stress testing) helps to understand how it decomposes and what products are formed.[1] This is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to ensure the specificity of analytical methods used for stability testing.[2]

Protocol: Isothermal Thermal Stress Testing

Objective: To generate a sufficient population of thermal degradants for identification and characterization.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1]

-

Also, place a known quantity of the neat compound in a sealed vial.

-

-

Stress Conditions:

-

Place the vials in a calibrated oven at an elevated temperature. A starting point could be a temperature below the Tonset from TGA (e.g., 80 °C or 100 °C).

-

The goal is to achieve 5-20% degradation of the parent compound.[2][17] This may require adjusting the temperature or duration of the study.

-

Include a control sample stored at ambient temperature.

-

-

Time Points:

-

Pull samples at various time points (e.g., 1, 3, 7, and 14 days).

-

-

Analysis of Degradants:

-

Analyze the stressed and control samples using a stability-indicating HPLC-UV or, ideally, an LC-MS method.

-

The goal is to separate the parent peak from any new peaks that appear, which represent degradation products.[18] Mass spectrometry (MS) provides the mass of these impurities, which is the first step in their structural elucidation.[19]

-

Data Synthesis and Visualization

Effective communication of scientific data relies on clear and concise presentation. The following sections provide examples of how to summarize and visualize the outcomes of the described analyses.

Summary of Thermal Analysis Data

The quantitative results from TGA and DSC should be tabulated for easy comparison and reference.

| Parameter | Method | Hypothetical Result | Interpretation |

| T₅% (5% Mass Loss) | TGA | ~275 °C | Temperature at which initial, significant decomposition begins. |

| Tonset (Decomposition) | TGA | ~290 °C | Onset of the primary decomposition stage. |

| Residual Mass @ 600 °C | TGA | < 2% | Indicates nearly complete decomposition and volatilization. |

| Decomposition Onset | DSC | ~295 °C | Onset of the exothermic decomposition event. |

| Decomposition Peak (Tpeak) | DSC | ~315 °C | Temperature of maximum decomposition rate. |

| Decomposition Enthalpy (ΔH) | DSC | -250 J/g | The negative sign indicates an exothermic (heat-releasing) process. |

Visualizing Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex processes and relationships.

Experimental Workflow

The overall process for assessing thermal stability can be visualized as a logical flow from sample preparation to final interpretation.

Caption: Workflow for comprehensive thermal stability analysis.

Proposed Degradation Pathway

Based on the chemical structure, the amide bond is the most likely point of initial thermal cleavage. Amide hydrolysis is a common degradation mechanism, though in anhydrous thermal conditions, radical fragmentation is also plausible.[20][21]

Caption: Proposed thermal degradation of this compound.

Practical Implications and Conclusion

The data gathered through this comprehensive analysis provides actionable intelligence. A decomposition onset above 250°C, as suggested by data on similar amide structures, would indicate that this compound possesses high thermal stability.[9][22] This stability would permit a wide range of operating temperatures for processes like distillation and drying. However, the presence of a significant decomposition exotherm from DSC would necessitate careful process control to prevent runaway reactions, especially at a large scale.

For storage and formulation, this stability profile suggests that the compound is robust under standard ambient conditions, as indicated by its supplier-recommended storage.[3] The forced degradation studies are paramount for long-term stability predictions; they identify the "worst-case" degradation products that must be monitored in formal stability programs to establish an accurate shelf-life and ensure product quality over time.

References

-

This compound | CAS 5454-10-4 . Hoffman Fine Chemicals. [Link]

-

Thermogravimetric analysis (TG) curves of the selected poly(ester amide)s with gEg components . ResearchGate. [Link]

-

Thermo-gravimetric Analysis (TGA) Spectrum of Poly ester amide . ResearchGate. [Link]

-

TGA and DTG traces of poly(amide imide)s (5a–5d) at a heating rate of 10°C/min . Wiley Online Library. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

-

TGA thermograms of the studied polymers . ResearchGate. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review . National Center for Biotechnology Information (NCBI). [Link]

-

Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

-

A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids: Experimental Evaluation and Artificial Neural Network–Based Apparent Viscosity Prediction . OnePetro. [Link]

-

Differential scanning calorimetry . SciSpace. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience . IntechOpen. [Link]

-

Forced degradation studies for drug substances and drug products- scientific and regulatory considerations . ResearchGate. [Link]

-

TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES . Journal of Drug Delivery and Therapeutics. [Link]

-

Significance of Stability Studies on Degradation Product . Research Journal of Pharmacy and Technology. [Link]

-

Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides . ACS Publications. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions . National Center for Biotechnology Information (NCBI). [Link]

-

On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes . SciSpace. [Link]

-

N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848 . PubChem. [Link]

-

What is the thermal decomposition temperature of 1-Naphthamide Cas 2243-81-4? . Autechsz.com. [Link]

-

Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory . MDPI. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties . MDPI. [Link]

-

Thermal behavior and decomposition kinetics . Semantic Scholar. [Link]

-

On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry . MDPI. [Link]

-

A Detailed, Finite-Rate Chemical Kinetic Mechanism for Modeling the Thermal Decomposition and Combustion of Gaseous Nitroglycerin . Defense Technical Information Center. [Link]

-

Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization . National Center for Biotechnology Information (NCBI). [Link]

-

An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form . PubMed. [Link]

-

Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol . National Center for Biotechnology Information (NCBI). [Link]

-

ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES . International Journal of Scientific Development and Research. [Link]

-

Identification and characterization of degradation products of Nateglinide . ResearchGate. [Link]

-

Determination of N-nitrosodiethanolamine in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography . PubMed. [Link]

-

Thermal Stability and Kinetics of Thermal Decomposition of Naringin . ResearchGate. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. onepetro.org [onepetro.org]

- 9. mdpi.com [mdpi.com]

- 10. Thermal behavior and decomposition kinetics | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Differential scanning calorimetry | 61915 Publications | 582074 Citations | Top Authors | Related Topics [scispace.com]

- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. researchgate.net [researchgate.net]

- 19. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rjptonline.org [rjptonline.org]

- 21. mdpi.com [mdpi.com]

- 22. biosynce.com [biosynce.com]

An In-depth Technical Guide to N,N-Diethyl-1-naphthamide (CAS 5454-10-4)

Introduction

N,N-Diethyl-1-naphthamide is a tertiary amide derivative of 1-naphthoic acid, distinguished by a naphthalene core functionalized with a diethylamide group at the 1-position. With the CAS number 5454-10-4, this compound, while not extensively documented in widely available literature, holds potential as a versatile scaffold in medicinal chemistry and materials science. The rigid, aromatic naphthyl group combined with the flexible diethylamide moiety imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthesis protocol, spectroscopic analysis, and safety considerations, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The properties of this compound are summarized in the table below. Due to a lack of extensive experimental data in the public domain, some properties are inferred from closely related structures and general chemical principles.

| Property | Value | Source(s) |

| CAS Number | 5454-10-4 | [1] |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.31 g/mol | [1] |

| Appearance | Yellow to pale yellow oil | [1] |

| Boiling Point | 158-160 °C at 0.4 Torr | [1] |

| Melting Point | Not available (expected to be low) | |

| Density | Not available | |

| Solubility | Soluble in dichloromethane and ethyl acetate. |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic acyl substitution of 1-naphthoyl chloride with diethylamine. This two-step process involves the initial conversion of 1-naphthoic acid to its more reactive acid chloride derivative, followed by amidation.

Step 1: Synthesis of 1-Naphthoyl Chloride

The conversion of 1-naphthoic acid to 1-naphthoyl chloride is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol: Synthesis of 1-Naphthoyl Chloride

-

Materials:

-

1-Naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-naphthoic acid (1.0 equivalent) in anhydrous toluene or DCM.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (for toluene) or 40 °C (for DCM) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 1-naphthoyl chloride is typically used in the next step without further purification.

-

Step 2: Synthesis of this compound

The amidation of 1-naphthoyl chloride with diethylamine proceeds readily, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-Naphthoyl chloride (crude from Step 1)

-

Diethylamine

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

-

Procedure:

-

Dissolve the crude 1-naphthoyl chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Slowly add the diethylamine/triethylamine solution to the stirred 1-naphthoyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring and the ethyl groups of the diethylamide moiety. Due to restricted rotation around the amide C-N bond, the two ethyl groups may be diastereotopic, leading to more complex signals for the methylene and methyl protons.

-

Aromatic Region (δ 7.0-8.5 ppm): The seven protons on the naphthalene ring will appear as a series of complex multiplets.

-

Aliphatic Region (δ 0.5-4.0 ppm):

-

-N-CH₂-CH₃: The methylene protons are expected to appear as two broad quartets or a complex multiplet around δ 3.51 and 3.82 ppm, as has been reported for the aliphatic part of the molecule[2].

-

-N-CH₂-CH₃: The methyl protons will likely appear as two broad triplets around δ 1.0-1.3 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm corresponding to the ten carbons of the naphthalene ring.

-

Aliphatic Carbons:

-

-N-CH₂-: Signals for the methylene carbons are expected around δ 40-45 ppm.

-

-CH₃: Signals for the methyl carbons are expected around δ 12-15 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): 2850-2970 cm⁻¹

-

C=O stretching (amide): A strong absorption band around 1630-1660 cm⁻¹

-

C=C stretching (aromatic): 1500-1600 cm⁻¹

-

C-N stretching: ~1250 cm⁻¹

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 227. The fragmentation pattern would be expected to involve cleavage of the amide bond.

-

Molecular Ion Peak: m/z = 227

-

Major Fragments:

-

m/z = 155 (loss of N(CH₂CH₃)₂)

-

m/z = 127 (naphthalene cation)

-

m/z = 72 (diethylamino cation)

-

Applications

Specific applications of this compound are not well-documented. However, based on the structural motifs present, potential areas of research and application include:

-

Medicinal Chemistry: The naphthyl group is a common scaffold in drug design. This compound could serve as a precursor or a final compound in the development of novel therapeutic agents. The diethylamide group can influence solubility, metabolic stability, and receptor binding.

-

Materials Science: The aromatic nature of the naphthalene ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning of electronic properties is crucial.

-

Chemical Probes: The fluorescent properties of the naphthalene moiety could be exploited in the design of chemical probes for biological imaging or sensing applications.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound[1]. Therefore, it should be handled with the caution appropriate for a novel chemical with unknown toxicological properties. The safety information for analogous compounds, such as N,N-Dimethyl-1-naphthylamine, suggests that it may be harmful if swallowed and may cause skin and eye irritation[3].

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place.

GHS Hazard Classification (Predicted):

Based on related structures, the following GHS classification can be anticipated:

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a compound with interesting structural features that suggest its potential utility in various fields of chemical research. This guide provides a foundational understanding of its properties, a reliable synthesis method, and predicted spectroscopic and safety data. It is hoped that this information will facilitate further investigation into the applications of this and related molecules. As with any compound for which comprehensive data is lacking, all experimental work should be conducted with appropriate safety measures in place.

References

- Fisher Scientific. Material Safety Data Sheet - N,N-Dimethyl-1-naphthylamine, 99%. (2004).

- Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-1-naphthylamine.

-

PrepChem. Synthesis of 1-naphthoyl chloride. [Link]

-

Kim, S., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2315. [Link]

Sources

The Emerging Potential of N,N-Diethyl-1-naphthamide Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Naphthamide Scaffold as a Privileged Motif in Drug Discovery

The naphthalene nucleus is a fundamental bicyclic aromatic hydrocarbon that serves as a cornerstone in the architecture of numerous biologically active compounds.[1] Its rigid and planar structure provides an ideal scaffold for molecular recognition by various biological targets. When functionalized with an amide group, the resulting naphthamide core offers a versatile platform for developing novel therapeutic agents and other bioactive molecules. Naphthamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2]

This technical guide focuses on a specific, yet underexplored, subclass: N,N-Diethyl-1-naphthamide and its derivatives. While the broader class of naphthamides has garnered significant attention, the specific biological activities of derivatives from the this compound scaffold remain a promising frontier for research and development. This document will synthesize the current understanding of related compounds to provide a comprehensive overview of the potential biological activities, propose experimental workflows for their investigation, and outline future directions for the exploration of this chemical space.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound serves as the entry point for generating a library of derivatives. The most straightforward approach involves the amidation of 1-naphthoic acid.

A generalized synthetic protocol is as follows:

Step 1: Activation of 1-Naphthoic Acid

1-Naphthoic acid is converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.

Step 2: Amidation with Diethylamine

The resulting 1-naphthoyl chloride is then reacted with diethylamine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is usually carried out at a low temperature (e.g., 0 °C) to control its exothermicity.

Step 3: Purification

The crude this compound is purified using standard techniques such as column chromatography on silica gel.

Derivatives can be synthesized by starting with appropriately substituted 1-naphthoic acids.

Caption: Proposed synthesis of this compound.

A Landscape of Biological Activities: Extrapolating from Related Naphthamides

Due to the limited specific data on this compound derivatives, we will explore the established biological activities of the broader naphthamide family to inform our understanding of their potential.

Insect Repellent Activity: A Logical Starting Point

The structural similarity of this compound to the gold standard insect repellent, N,N-diethyl-m-toluamide (DEET), is striking. This suggests a high probability of insect repellent activity for this compound and its derivatives. Structure-activity relationship (SAR) studies on DEET and other amide repellents have provided valuable insights that can guide the design of novel derivatives.[3]

Key structural features influencing repellency in related amides include the nature of the amide N-alkyl substituents and the substitution pattern on the aromatic ring. It is hypothesized that these molecules interact with the olfactory receptors of insects. The neurotoxic mode of action of DEET involves targeting octopaminergic synapses in insects, leading to neuroexcitation.[4]

Proposed Research Workflow for Insect Repellent Activity:

Caption: Workflow for the discovery of novel insect repellents.

Antimicrobial and Antifungal Potential

Naphthamide derivatives have shown significant promise as antimicrobial and antifungal agents.[2] For instance, certain N-(4-aryloxyphenyl)-1-naphthamide derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] The proposed mechanism for some of these compounds involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[2]

Table 1: Antimicrobial Activity of Selected Naphthamide Derivatives

| Compound Class | Target Organisms | Activity (MIC in µg/mL) | Reference |

| N-(4-substituted benzyl) 2-naphthamides | E. coli, S. faecalis, S. enterica, MSSA, MRSA | 8-16 | [2] |

| N-(-4-aryloxyphenyl) 1-naphthamides | S. aureus, E. coli, A. niger, C. albicans | Comparable to standard drugs | [2] |

| 1-aminoalkyl-2-naphthols | P. aeruginosa MDR1, S. aureus MDR | 10-100 | [5] |

This existing data strongly supports the investigation of this compound derivatives as a new class of antimicrobial agents.

Anticancer Activity: A Promising Avenue for Drug Development

The planar naphthalene core of naphthamides and the related naphthalimides makes them excellent candidates for DNA intercalating agents, a well-established mechanism for anticancer drugs.[6] Furthermore, specific naphthamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]

Table 2: Anticancer Activity of Selected Naphthamide and Naphthalimide Derivatives

| Compound Class | Cancer Cell Lines | Mechanism of Action | Activity (IC₅₀) | Reference |

| 2-Naphthamide Derivatives | Various human cancer cells | VEGFR-2 Inhibition | Potent, varies with substitution | [2] |

| 1,8-Naphthalimide Derivatives | A549 (Lung cancer) | DNA damage, Autophagy | ~3 µM | [7] |

| Naphthalimide-benzothiazole derivatives | Colon and lung cancer cells | Topoisomerase II inhibition | 3.4-4.1 µM | [8] |

The diverse mechanisms of action and potent cytotoxicities observed for various naphthamides underscore the significant potential of this compound derivatives as novel anticancer agents.

Hypothetical Signaling Pathway Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway.

Proposed Experimental Protocols

To facilitate research in this area, the following are detailed, step-by-step methodologies for key experiments.

General Protocol for the Synthesis of this compound Derivatives

-

To a solution of the desired 1-naphthoic acid (1.0 eq) in dry DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in dry DCM (10 mL/mmol).

-

In a separate flask, dissolve diethylamine (2.0 eq) and triethylamine (2.2 eq) in dry DCM (5 mL/mmol) and cool to 0 °C.

-

Add the solution of the acyl chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol for In Vitro Antimicrobial Screening (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive controls (a known antibiotic/antifungal), negative controls (medium and inoculum only), and sterility controls (medium only).

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for In Vitro Anticancer Screening (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

The this compound scaffold represents a largely untapped area with significant potential for the discovery of new bioactive molecules. Based on the rich biological activity profile of the broader naphthamide family, the following are key areas for future investigation:

-

Systematic SAR Studies: A comprehensive library of this compound derivatives with diverse substituents on the naphthalene ring should be synthesized and screened to establish clear structure-activity relationships for insect repellent, antimicrobial, and anticancer activities.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to identify their specific molecular targets and pathways of action.

-

In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles.

References

-

N,N-Dimethyl-1-naphthylamine - Wikipedia. (URL: [Link])

-

Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. (2019). (URL: [Link])

-

Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. (2020). J Agric Food Chem, 68(47), 13960-13969. (URL: [Link])

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. (URL: [Link])

-

Structure-activity relationship studies with mosquito repellent amides. (1991). J Pharm Sci, 80(11), 1055-7. (URL: [Link])

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. (2023). ACS Med Chem Lett. (URL: [Link])

-

(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. (2019). Organic Syntheses. (URL: [Link])

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). PMC. (URL: [Link])

-

This compound. (URL: [Link])

-

Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). (URL: [Link])

-

Naphthalimides as anti-cancer agents: synthesis and biological activity. (2001). Curr Med Chem Anticancer Agents, 1(3), 237-55. (URL: [Link])

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). RSC Adv, 15(58), 50166-50178. (URL: [Link])

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). (URL: [Link])

-

Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). (2014). PLoS One, 9(8), e103713. (URL: [Link])

Sources

- 1. N,N-Dimethyl-1-naphthylamine - Wikipedia [en.wikipedia.org]

- 2. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method for N,N-Diethyl-1-naphthamide quantification

An Application Note for the Quantification of N,N-Diethyl-1-naphthamide using a Validated High-Performance Liquid Chromatography (HPLC) Method

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. This compound is a synthetic compound with applications in various chemical and pharmaceutical research areas, making its accurate quantification essential for quality control and research and development. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness, proving its suitability for routine analysis in research and quality control laboratories.[1][2]

Principle of the Chromatographic Method

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components within a mixture.[3] This method employs the reversed-phase (RP) mode of chromatography, which is highly effective for separating non-polar to moderately polar compounds.[4][5]

The fundamental principle relies on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[6] In this application, this compound, a relatively non-polar molecule due to its naphthyl and diethyl groups, exhibits a strong affinity for the hydrophobic C18 (octadecylsilyl) stationary phase. A polar mobile phase, consisting of a mixture of acetonitrile and water, is continuously pumped through the column. The acetonitrile acts as the organic modifier; by adjusting its concentration, we can modulate the eluting strength of the mobile phase.[7] Molecules with higher hydrophobicity, like this compound, are retained longer on the column, leading to a separation from more polar matrix components. An acidic modifier, such as phosphoric acid, is incorporated into the mobile phase to suppress the ionization of any residual silanol groups on the silica-based packing material, thereby ensuring sharp, symmetrical peak shapes.[8][9] Quantification is achieved by measuring the analyte's UV absorbance and correlating it to a calibration curve generated from reference standards.

Caption: Principle of Reversed-Phase HPLC Separation.

Materials and Instrumentation

Reagents and Chemicals

-

This compound Reference Standard (Purity ≥98%)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Phosphoric Acid (Analytical Grade, ~85%)

Instrumentation and Consumables

-

HPLC System: An isocratic HPLC system equipped with a degasser, pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended.[9]

-

Data Acquisition Software: Chromatography data station (e.g., Chromeleon™, Empower™).

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Glassware: Class A volumetric flasks and pipettes.

-

Filtration: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).

Experimental Protocols

The overall experimental process follows a logical sequence from preparation to analysis. This workflow is designed to ensure consistency and accuracy in the final quantitative results.

Caption: Experimental Workflow for Quantification.

Chromatographic Conditions

All quantitative analyses were performed using the parameters summarized in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

| Run Time | 10 minutes |

Rationale for Parameter Selection:

-

Mobile Phase: A 70:30 acetonitrile/water ratio provides sufficient elution strength for timely analysis while ensuring good resolution from potential impurities.[8]

-

Column Temperature: Maintaining a constant temperature of 30°C ensures stable retention times and reproducible results.

-

Detection Wavelength: The naphthyl chromophore in the analyte exhibits strong absorbance around 280 nm, offering high sensitivity.[10]

Preparation of Solutions

-

Mobile Phase Preparation (1 L):

-

Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water into a clean solvent reservoir.

-

Add 1.0 mL of phosphoric acid.

-

Mix thoroughly and degas for 15-20 minutes using an ultrasonic bath or an online degasser.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound reference standard.

-

Transfer it quantitatively to a 25 mL Class A volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.[11]

-

-

Working Standard Solutions for Calibration:

Sample Preparation

The sample preparation protocol may vary depending on the matrix. The following is a general procedure for a solid sample.

-

Accurately weigh a known amount of the homogenized sample containing this compound.

-

Transfer to a volumetric flask of appropriate size.

-

Add a portion of the mobile phase, and use sonication or mechanical shaking to extract the analyte.

-

Dilute to the final volume with the mobile phase.

-

Filter the extract through a 0.45 µm syringe filter to remove particulates before injection.[11]

System Suitability

Before initiating any analysis, the chromatographic system's suitability must be verified.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Make six replicate injections of a mid-concentration working standard (e.g., 50 µg/mL).

-

The system is deemed ready if the acceptance criteria are met (see Table 2).

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[14] The validation process confirms that the method is specific, linear, accurate, precise, and robust.[15][16]

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the analyte's retention time | Pass |

| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |

| Range | 10 - 150 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.85%Intermediate: 1.25% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |

| System Suitability (% RSD) | Peak Area: ≤ 2.0%Retention Time: ≤ 1.0% | Peak Area: 0.6%Retention Time: 0.2% |

-

Specificity: The method's specificity was confirmed by injecting a blank (mobile phase) and a placebo sample, which showed no interfering peaks at the retention time of this compound.[2]

-

Linearity: A five-point calibration curve was constructed by plotting the peak area against the concentration. The high correlation coefficient (R² = 0.9995) indicates excellent linearity across the specified range.[10][17]

-

Accuracy: Accuracy was determined by the recovery method, spiking a known amount of analyte into a placebo matrix at three concentration levels (80%, 100%, and 120%). The recovery values were within the acceptable range of 98-102%, demonstrating the method's accuracy.[18]

-

Precision: Method precision was evaluated through repeatability (six measurements on the same day) and intermediate precision (measurements by a different analyst on a different day). The low relative standard deviation (%RSD) values affirm the method's high precision.[18]

-

LOD & LOQ: The Limit of Detection and Limit of Quantification were determined based on the signal-to-noise ratio, establishing the method's sensitivity.[3]

Conclusion

The RP-HPLC method detailed in this application note is simple, rapid, and reliable for the quantification of this compound. The comprehensive validation study demonstrates that the method possesses excellent linearity, accuracy, and precision.[19] It meets all the requirements for a routine analytical procedure as per ICH guidelines and is therefore well-suited for quality control and research applications where the quantification of this compound is required.

References

- SIELC. (n.d.). Separation of 1-Naphthalenamine, N,N-diethyl- on Newcrom R1 HPLC column. SIELC Technologies.

- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Amoxicillin and its Amide-Related Impurity. BenchChem.